molecular formula C18H15N3O B11534733 (2E)-3-(3-methoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

(2E)-3-(3-methoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

Cat. No.: B11534733
M. Wt: 289.3 g/mol
InChI Key: OUTYHQIXJXGTLR-NTEUORMPSA-N
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Description

(2E)-3-(3-METHOXYPHENYL)-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE is a synthetic organic compound that belongs to the class of benzodiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-METHOXYPHENYL)-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE typically involves the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the coupling of the benzodiazole core with a methoxyphenyl derivative, often using palladium-catalyzed cross-coupling reactions.

    Formation of the Propenenitrile Moiety:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The benzodiazole core can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzodiazole derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology

In biological research, benzodiazole derivatives are often explored for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.

Medicine

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (2E)-3-(3-METHOXYPHENYL)-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE would depend on its specific biological target. Generally, benzodiazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(3-METHOXYPHENYL)-2-(1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE: Lacks the methyl group on the benzodiazole core.

    (2E)-3-(3-METHOXYPHENYL)-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENAMIDE: Has an amide group instead of a nitrile group.

Uniqueness

The presence of both the methoxyphenyl and methylbenzodiazole groups in (2E)-3-(3-METHOXYPHENYL)-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.

Properties

Molecular Formula

C18H15N3O

Molecular Weight

289.3 g/mol

IUPAC Name

(E)-3-(3-methoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

InChI

InChI=1S/C18H15N3O/c1-12-6-7-16-17(8-12)21-18(20-16)14(11-19)9-13-4-3-5-15(10-13)22-2/h3-10H,1-2H3,(H,20,21)/b14-9+

InChI Key

OUTYHQIXJXGTLR-NTEUORMPSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC(=CC=C3)OC)/C#N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=CC=C3)OC)C#N

Origin of Product

United States

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